N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a pyrimidine ring, a sulfamoyl group, and a chromene backbone, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the carboxamide group. The pyrimidine ring is then synthesized separately and attached to the chromene core via a sulfamoyl linkage.
Chromene Core Synthesis: The chromene core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate diketone under acidic conditions.
Carboxamide Formation: The carboxamide group is introduced by reacting the chromene derivative with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Pyrimidine Ring Synthesis: The pyrimidine ring is synthesized through a cyclization reaction involving an appropriate nitrile and an amidine.
Final Coupling: The final step involves coupling the pyrimidine derivative with the chromene core using a sulfamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For instance, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: shares similarities with other sulfonamide and chromene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H20N4O4S
- Molecular Weight : 398.44 g/mol
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. Below are key findings from various studies:
Anticancer Activity
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In Vitro Studies : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, it demonstrated significant activity against breast cancer (MCF-7) and ovarian cancer (A2780) cell lines with IC50 values indicating potent inhibitory effects.
These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Cell Line IC50 (µM) MCF-7 0.50 A2780 3.58 K562 (leukemia) 7.10 - Mechanism of Action : The proposed mechanism includes the inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. Further investigations are ongoing to elucidate specific targets within these pathways .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens:
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Bacterial Inhibition : In vitro assays revealed that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
These findings indicate potential for development as a new antimicrobial agent .
Bacteria Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL
Case Studies and Research Findings
- Study on Antiproliferative Effects : A study conducted by researchers evaluated the compound's effects on multiple cancer cell lines. It was found to significantly inhibit cancer cell growth in a dose-dependent manner, supporting its potential as an anticancer therapeutic agent .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of this compound, comparing it with standard antibiotics. The results showed that it could be effective against resistant strains of bacteria, highlighting its therapeutic potential in treating infections caused by multi-drug resistant organisms .
Properties
Molecular Formula |
C24H22N4O5S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H22N4O5S/c1-13-9-14(2)23-19(10-13)20(29)12-21(33-23)24(30)27-17-5-7-18(8-6-17)34(31,32)28-22-11-15(3)25-16(4)26-22/h5-12H,1-4H3,(H,27,30)(H,25,26,28) |
InChI Key |
USSGOTQNSZWZRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C)C |
Origin of Product |
United States |
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